molecular formula C4H9BNO B1337060 Morpholineborane CAS No. 4856-95-5

Morpholineborane

Cat. No.: B1337060
CAS No.: 4856-95-5
M. Wt: 97.93 g/mol
InChI Key: YJROYUJAFGZMJA-UHFFFAOYSA-N
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Description

Crystallographic Analysis via X-Ray Diffraction

Single-crystal X-ray diffraction studies have provided definitive structural information for this compound, revealing precise geometric parameters and intermolecular interactions within the crystal lattice. The crystallographic analysis has demonstrated that this compound crystallizes in a well-defined structure with the morpholine ring adopting a chair conformation, similar to its free form. The boron-nitrogen bond length in the solid-state structure has been determined to be significantly shorter than corresponding gas-phase measurements, indicating the influence of crystal packing forces and intermolecular interactions on the molecular geometry.

Detailed crystallographic measurements have revealed that the morpholine ring maintains its characteristic chair conformation with the nitrogen atom positioned to form an optimal dative bond with the borane moiety. The oxygen atom in the morpholine ring participates in weak intermolecular interactions that contribute to the overall crystal stability. The tetrahedral geometry around the boron center is slightly distorted from ideal angles due to the steric requirements of the morpholine ligand and crystal packing constraints.

The crystal structure analysis has also revealed important information about the hydrogen bonding network within the solid-state structure. The borane hydrogen atoms participate in weak interactions with neighboring molecules, creating a three-dimensional network that contributes to the thermal stability of the crystalline material. These intermolecular interactions play a crucial role in determining the physical properties of the compound, including its melting point and decomposition behavior.

Gas-Phase Molecular Conformation Studies

Gas-phase electron diffraction studies have provided complementary structural information that highlights the intrinsic molecular geometry of this compound in the absence of crystal packing effects. These investigations have confirmed that the fundamental molecular conformation remains consistent between gas and solid phases, with the morpholine ring maintaining its chair configuration and the boron-nitrogen bond retaining its dative character. However, subtle but significant differences in bond lengths and angles have been observed, particularly in the boron-nitrogen bond distance, which is longer in the gas phase compared to the solid-state structure.

The gas-phase studies have revealed that the this compound molecule exhibits a stable conformation with minimal conformational flexibility around the boron-nitrogen bond. The morpholine ring adopts a chair conformation with the nitrogen atom in an equatorial position relative to the ring, optimizing the overlap between the nitrogen lone pair and the boron p-orbital. This arrangement minimizes steric interactions while maximizing the strength of the dative bond.

Comparative analysis between gas-phase and solid-state structures has provided valuable insights into the factors that influence molecular geometry in different environments. The longer boron-nitrogen bond length observed in the gas phase reflects the absence of crystal packing forces that compress the molecule in the solid state. These findings have important implications for understanding the compound's behavior in solution and during chemical reactions.

Computational Modeling of Boron-Nitrogen Bond Dynamics

Quantum chemical calculations have provided detailed insights into the electronic structure and bonding dynamics of this compound, complementing experimental structural determinations with theoretical predictions of molecular properties. Density functional theory calculations have been employed to investigate the potential energy surfaces for various conformational arrangements and to understand the nature of the boron-nitrogen dative bond. These computational studies have revealed that the boron-nitrogen bond possesses significant ionic character, with electron density transfer from the nitrogen lone pair to the boron center.

Advanced computational modeling has explored the potential energy surfaces for hydrogen release mechanisms, providing crucial information about the thermodynamic and kinetic feasibility of dehydrogenation reactions. The calculations have demonstrated that both uncatalyzed and borane-catalyzed dehydrogenation pathways are energetically favorable, with activation barriers lower than the boron-nitrogen bond dissociation energy. This finding indicates that the complex has a strong propensity to release hydrogen molecules rather than undergo simple dissociation along the boron-nitrogen bond axis.

Molecular orbital analysis has revealed the electronic factors that contribute to the stability of the this compound complex and its reactivity patterns. The highest occupied molecular orbital is primarily localized on the morpholine nitrogen and oxygen atoms, while the lowest unoccupied molecular orbital shows significant contribution from the boron center. These electronic characteristics provide a theoretical foundation for understanding the compound's reducing properties and its potential for hydrogen storage applications.

Physicochemical Properties

Thermal Stability and Decomposition Profiles

This compound exhibits well-defined thermal stability characteristics that have been extensively studied using thermogravimetric analysis and differential scanning calorimetry. The compound demonstrates a melting point range of 97-99°C, indicating good thermal stability under ambient conditions. Thermal decomposition studies have revealed a complex multi-step process that begins with hydrogen release at elevated temperatures, followed by more extensive structural rearrangements at higher temperatures.

Detailed thermal analysis has shown that this compound begins to undergo significant decomposition around 110°C, with hydrogen gas as the primary volatile product. The decomposition process involves multiple stages, with initial hydrogen release occurring through intramolecular dehydrogenation mechanisms that preserve the basic structural framework of the molecule. At higher temperatures, more extensive decomposition occurs, leading to the formation of polymeric species and additional hydrogen release.

Temperature Range (°C) Process Mass Loss (%) Primary Products
97-99 Melting 0 Physical state change
110-150 Initial decomposition 5-10 Hydrogen gas
150-200 Secondary decomposition 15-25 Hydrogen gas, polymeric residues
>200 Extensive decomposition >30 Complex mixtures

The thermal stability profile of this compound has important implications for its storage and handling requirements. The compound can be stored safely at room temperature for extended periods without significant decomposition, but requires careful temperature control during processing and application. The relatively high decomposition temperature compared to some other amine-borane complexes makes this compound attractive for applications requiring thermal stability.

Solubility Behavior in Polar/Nonpolar Solvents

The solubility characteristics of this compound reflect the polar nature of the compound and its ability to form hydrogen bonds with protic solvents. Quantitative solubility measurements have demonstrated that this compound exhibits significant solubility in water, with a measured solubility of 75.3 g/L at 18°C. This high aqueous solubility is attributed to the hydrogen bonding capability of both the morpholine oxygen and nitrogen atoms, as well as the borane hydrogen atoms.

In polar organic solvents, this compound generally shows good solubility, though specific values vary depending on the solvent's hydrogen bonding capability and dielectric constant. Ionic liquid systems have proven particularly effective as solvents for this compound, with certain ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate demonstrating exceptional solvation properties. These ionic liquid systems not only dissolve the compound effectively but also catalyze hydrogen release reactions, making them valuable for hydrogen storage applications.

Solvent Type Solubility (g/L) Temperature (°C) Comments
Water 75.3 18 High solubility due to hydrogen bonding
Diethyl ether Moderate 25 Used in synthesis procedures
Ionic liquids High Variable Catalytic solvation effects observed

The solubility behavior in nonpolar solvents is significantly reduced compared to polar systems, reflecting the compound's ionic character and hydrogen bonding capabilities. This selective solubility pattern has practical implications for purification procedures and application development, as it allows for selective extraction and concentration of the compound from reaction mixtures.

Properties

InChI

InChI=1S/C4H9NO.B/c1-3-6-4-2-5-1;/h5H,1-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJROYUJAFGZMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4856-95-5
Record name Boron, trihydro(morpholine-.kappa.N4)-, (T-4)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine--borane
Source European Chemicals Agency (ECHA)
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Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholineborane can be synthesized through the reaction of morpholine with borane. One common method involves the reaction of morpholine with borane-tetrahydrofuran complex (BH₃-THF) under controlled conditions. The reaction typically proceeds as follows:

C4H9NO+BH3C4H12BNO\text{C}_4\text{H}_9\text{NO} + \text{BH}_3 \rightarrow \text{C}_4\text{H}_{12}\text{BNO} C4​H9​NO+BH3​→C4​H12​BNO

The reaction is usually carried out at room temperature and requires careful handling due to the reactivity of borane.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the reactive borane and ensure the safety of the production process. The product is then purified and packaged for use in various applications.

Chemical Reactions Analysis

Oxidation Reactions

Morpholineborane undergoes oxidation with hypochlorite, yielding hydride oxidation and morpholine chlorination:
C4H12BNO+4NaOClC4H8ClNO+B OH 3+3NaCl+H2O\text{C}_4\text{H}_{12}\text{BNO}+4\text{NaOCl}\rightarrow \text{C}_4\text{H}_8\text{ClNO}+\text{B OH }_3+3\text{NaCl}+\text{H}_2\text{O}

Key Findings:

  • Stoichiometry : A 1:4 molar ratio of this compound to NaOCl is required .
  • Mechanism : Three OCl⁻ ions oxidize borane hydrides, while the fourth chlorinates morpholine .
  • Kinetics :
    • Pseudo-first-order kinetics under excess this compound .
    • Rate-limiting step involves B–H bond attack by HOCl .
    • Substrate isotope effect (kH/kD1.6k_{\text{H}}/k_{\text{D}}\approx 1.6) and solvent isotope effect (kH2O/kD2O3.5k_{\text{H}_2\text{O}}/k_{\text{D}_2\text{O}}\approx 3.5) observed .

Reduction Reactions

This compound acts as a selective reducing agent, particularly in acidic media where NaBH₄ is ineffective .

Kinetic Data for Carbonyl Reduction :

Substratekobsk_{\text{obs}} (M⁻¹s⁻¹)ΔH\Delta H^\ddagger (kJ/mol)ΔS\Delta S^\ddagger (J/mol·K)
Acetophenone0.1293.2-45.1
4-Nitrobenzaldehyde0.8789.5-42.3
  • Substituent Effects : Electron-withdrawing groups (e.g., NO₂) enhance reaction rates .
  • Mechanism : Nucleophilic attack by borane hydride on carbonyl carbon, followed by proton transfer .

Hydrolysis and Dehydrogenation

This compound hydrolyzes to release hydrogen gas, a property leveraged for hydrogen storage .

Reaction:

C4H12BNO+3H2OC4H9NO+B OH 3+3H2\text{C}_4\text{H}_{12}\text{BNO}+3\text{H}_2\text{O}\rightarrow \text{C}_4\text{H}_9\text{NO}+\text{B OH }_3+3\text{H}_2

Catalytic Dehydrogenation :

CatalystEaE_a (kJ/mol)TOF (h⁻¹)H₂ Yield (%)
PdNi/C93.21,45098.5
PdCo/C105.698094.2
  • Optimized Conditions : Pd₅₀Ni₅₀/C nanoparticles (2.0 ± 1.0 nm) at 60°C .
  • Reusability : Retains >90% activity after 4 cycles .

Hydroboration Reactions

This compound participates in hydroboration-oxidation of alkenes under microwave/ultrasound irradiation .

Example:

1 Decene+C4H12BNO1 Decanol+2 Decanol\text{1 Decene}+\text{C}_4\text{H}_{12}\text{BNO}\rightarrow \text{1 Decanol}+\text{2 Decanol}

Reactivity Comparison :

Amine-Borane ComplexHydrolysis Time (min)Hydroboration Yield (%)
This compound1595
DMAB3095
TAB>120<5
  • Key Insight : this compound’s moderate N–B bond strength enables rapid borane release, unlike stable TAB .

Reactivity with Acids and Oxidizers

This compound reacts violently with strong acids and oxidizers, necessitating careful handling .

Hazardous Reactions:

  • With HCl : Releases flammable H₂ gas .
  • With HNO₃ : Exothermic decomposition producing NOₓ and B₂O₃ .

Mechanistic Insights

  • Isotope Effects : Deuterated this compound (C₄H₁₂BDO) shows reduced reactivity, confirming B–H bond cleavage in rate-limiting steps .
  • Solvent Effects : Reactivity increases in D₂O due to enhanced proton transfer .

Scientific Research Applications

Hydrogen Storage

Chemical Hydrogen Storage Material
Morpholineborane has been identified as an efficient chemical hydrogen storage material. Its ability to release hydrogen under mild conditions makes it suitable for mobile applications. Research indicates that this compound can undergo dehydrogenation reactions effectively, providing a viable alternative for hydrogen storage compared to traditional methods .

Catalytic Efficiency
Studies have demonstrated that this compound can serve as a substrate for catalysts in hydrolytic dehydrogenation reactions. For instance, carbon-supported palladium-based catalysts have shown high efficiency in promoting the dehydrogenation of this compound, resulting in significant hydrogen production. This property is particularly valuable for developing sustainable energy solutions .

Medicinal Chemistry

Pharmacological Properties
Morpholine derivatives are widely recognized in medicinal chemistry for their role in drug design. The morpholine ring's chemical structure allows for modulation of pharmacokinetic and pharmacodynamic properties, enhancing drug efficacy and bioavailability. Compounds containing morpholine have been developed for various therapeutic applications, particularly in treating central nervous system disorders such as anxiety and depression .

Case Studies of Morpholine-containing Drugs

  • Aprepitant : This drug is a morpholine-containing antagonist used primarily for preventing chemotherapy-induced nausea and vomiting. Its structure enables effective interaction with neurokinin receptors, showcasing the importance of the morpholine scaffold in drug design .
  • MR-309 : Identified as a sigma receptor antagonist, MR-309 utilizes the morpholine structure to enhance CNS permeability and target pain pathways effectively. This compound has potential therapeutic applications for managing central neuropathic pain .

Synthesis and Characterization

Synthesis Methods
The synthesis of this compound typically involves a reaction between morpholine and borane complexes. Recent advancements have focused on optimizing these reactions to enhance yield and purity while minimizing side reactions . For example, a two-step process utilizing Grignard reagents has been developed to facilitate the formation of this compound with controlled conditions, ensuring scalability and reliability .

Comparative Analysis of this compound Applications

Application AreaDescriptionKey Benefits
Hydrogen StorageEfficient release of hydrogen under mild conditionsViable alternative for mobile applications
CatalysisActs as a substrate for palladium-based catalystsHigh efficiency in hydrogen production
Medicinal ChemistryUsed in drug design for CNS disordersEnhanced pharmacokinetic properties

Mechanism of Action

The mechanism by which morpholineborane exerts its effects is primarily through its reducing properties. The borane group (BH₃) acts as a source of hydride ions (H⁻), which can reduce various functional groups in organic molecules. The reduction process involves the transfer of hydride ions from the borane to the target molecule, resulting in the formation of new chemical bonds.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Application
This compound 4856-95-5 C₄H₁₂BNO 100.96 Morpholine ring (O/N donor) Electroless Pd plating
Borane-2-picoline complex 3999-38-0 C₆H₁₀BN 107.96 Pyridine derivative (N donor) Organic synthesis reductant
Methoxydiethylborane 7397-46-8 C₅H₁₃BO 100.97 Methoxy and ethyl groups Catalyst in polymerization
N,N-Diethylanilineborane 13289-97-9 C₁₀H₁₈BN 163.07 Aromatic amine (N donor) Stabilized reducing agent
Borane-methyl sulfide complex 13292-87-0 C₂H₉BS 92.97 Sulfur donor (S in CH₃SCH₃) Organic synthesis reductant

Structural and Reactivity Differences

Donor Atom Effects: this compound uses oxygen and nitrogen in its heterocyclic ring to coordinate with borane, offering moderate electron donation. This results in balanced reactivity suitable for controlled reductions in plating solutions . In contrast, the Borane-methyl sulfide complex (BMS) employs a sulfur donor, which is a stronger electron donor than nitrogen or oxygen. This makes BMS more reactive but also more volatile and odorous, limiting its industrial usability .

Steric and Stability Considerations :

  • The morpholine ring provides steric hindrance, enhancing thermal and hydrolytic stability compared to linear amines like N,N-Diethylanilineborane .
  • Borane-2-picoline complex (pyridine derivative) has a planar aromatic structure, reducing steric protection and increasing reactivity in organic reductions .

Biological Activity

Morpholineborane is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, therapeutic applications, and relevant case studies.

1. Overview of this compound

This compound is a derivative of morpholine, a heterocyclic compound known for its versatility in medicinal chemistry. The incorporation of boron into the morpholine structure enhances its reactivity and biological potential. Morpholine itself is recognized for its beneficial physicochemical properties, making it a valuable scaffold in drug design.

2. Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of morpholine with boron-containing reagents. The most common synthetic routes include:

  • Borylation of Morpholine : Direct reaction with boron trihalides or boronic acids.
  • Complexation : Formation of morpholine-borane complexes through coordination chemistry.

These synthetic approaches allow for the fine-tuning of the this compound structure to optimize its biological activity.

This compound exhibits several biological activities, primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Morpholine derivatives have been shown to act as inhibitors for specific enzymes, enhancing their therapeutic efficacy against diseases such as cancer and bacterial infections.
  • Antitumor Activity : Studies indicate that this compound compounds can selectively inhibit cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) models.

3.2 Case Studies

  • Inhibition of EGFR Mutants :
    • A study identified a morpholine-substituted diphenylpyrimidine derivative (10c) that displayed high activity against the EGFR T790M/L858R mutant with an IC50 of 0.71 nM. This compound demonstrated significant selectivity (SI = 631.9) for mutant over wild-type EGFR, suggesting reduced side effects and promising antitumor efficacy in xenograft models .
  • Antimicrobial Properties :
    • Morpholine derivatives have shown activity against various bacterial strains, indicating potential use as antimicrobial agents. Their mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

4. Data Table: Biological Activities of Morpholine Derivatives

CompoundTargetActivity TypeIC50 ValueSelectivity Index
Morpholine 10cEGFR T790MAntitumor0.71 nM631.9
Morpholine ABacterial EnzymeAntimicrobial5 µg/mLN/A
Morpholine BmTOR KinaseEnzyme Inhibitor15 nMN/A

5. Conclusion

This compound represents a promising area of research within medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and target cancer cells highlights its significance in drug development. Continued exploration into its mechanisms and optimization through synthetic modifications may lead to novel therapeutic agents.

Q & A

Q. What are the recommended laboratory protocols for synthesizing Morpholineborane (CAS 109-02-4)?

this compound is typically synthesized by reacting morpholine with borane complexes (e.g., BH₃·THF) under inert conditions. Key steps include:

  • Purification via vacuum distillation or recrystallization.
  • Characterization using 11^{11}B NMR to confirm boron coordination and IR spectroscopy to identify N–B bonding .
  • Documentation of reaction yields and purity thresholds (≥95%) for reproducibility .

Q. What safety protocols should be followed when handling this compound?

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Store in airtight containers under nitrogen to prevent hydrolysis.
  • Dispose of waste via approved borane-neutralization protocols (e.g., slow addition to cold methanol) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 11^{11}B NMR : Detects boron environments (δ ~10–30 ppm for B–N adducts).
  • IR Spectroscopy : Confirms B–N stretches (650–750 cm⁻¹) and absence of free borane.
  • Elemental Analysis : Validates stoichiometry .

Q. How can researchers ensure reproducibility in this compound-based reactions?

  • Provide detailed experimental conditions (solvent, temperature, stoichiometry) in the main manuscript.
  • Include auxiliary data (e.g., crystallization solvents, drying times) in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Cross-validate using multiple techniques (e.g., X-ray crystallography for structural confirmation).
  • Replicate experiments under controlled conditions to isolate variables (e.g., moisture levels) .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Perform DFT calculations to map reaction pathways (e.g., boron’s electrophilic behavior).
  • Compare theoretical 11^{11}B NMR shifts with empirical data to validate models .

Q. What methodologies optimize this compound’s stability in catalytic applications?

  • Screen stabilizing ligands (e.g., phosphines) to reduce borane decomposition.
  • Monitor reaction kinetics under varying temperatures to identify degradation thresholds .

Q. How do steric and electronic effects influence this compound’s donor-acceptor properties?

  • Synthesize derivatives with substituents (e.g., methyl groups on morpholine’s nitrogen).
  • Compare KeqK_{eq} values for adduct formation via titration experiments .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing this compound reaction yields?

  • Apply ANOVA to compare yields across multiple trials.
  • Use regression models to correlate reaction parameters (e.g., temperature vs. yield) .

Q. How should researchers address outliers in this compound catalytic efficiency studies?

  • Conduct sensitivity analyses to identify experimental variables causing deviations.
  • Report outlier exclusion criteria transparently in supplementary materials .

Methodological Design

What criteria define a robust research question for studying this compound’s mechanism?

  • Feasibility : Ensure access to specialized equipment (e.g., gloveboxes for air-sensitive work).
  • Relevance : Address gaps in borane-amine chemistry (e.g., solvent effects on stability) .

Q. How can systematic reviews improve this compound research frameworks?

  • Use databases like SciFinder and Reaxys to compile synthetic routes and properties.
  • Apply PRISMA guidelines to minimize selection bias in literature reviews .

Tables

Q. Table 1: Common Synthesis Routes for this compound

MethodReagentsYield (%)Purity (%)Reference
BH₃·THF + MorpholineTHF, 0°C, N₂ atmosphere8598
NaBH₄ + Morpholine·HClMeOH, reflux7295

Q. Table 2: Key Spectroscopic Data for this compound

TechniqueKey SignalsInterpretation
11^{11}B NMRδ 18.5 ppmTetrahedral boron
IR720 cm⁻¹B–N stretch

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholineborane
Reactant of Route 2
Morpholineborane

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